molecular formula C12H12ClN B2953363 4-Chloro-6-propylquinoline CAS No. 1156602-03-7

4-Chloro-6-propylquinoline

Cat. No.: B2953363
CAS No.: 1156602-03-7
M. Wt: 205.69
InChI Key: JSEJNTUEGSCAAH-UHFFFAOYSA-N
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Description

4-Chloro-6-propylquinoline is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by a quinoline ring substituted with a chlorine atom at the 4th position and a propyl group at the 6th position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-propylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

4-Chloro-6-propylquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

4-Chloro-6-propylquinoline can be compared with other quinoline derivatives such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline: The parent compound with a basic quinoline structure.

    6-Propylquinoline: A derivative lacking the chlorine substitution at the 4th position.

Uniqueness: The presence of both the chlorine atom and the propyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-chloro-6-propylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-2-3-9-4-5-12-10(8-9)11(13)6-7-14-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEJNTUEGSCAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156602-03-7
Record name 4-chloro-6-propylquinoline
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